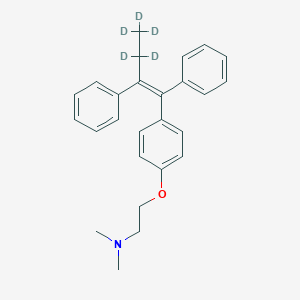

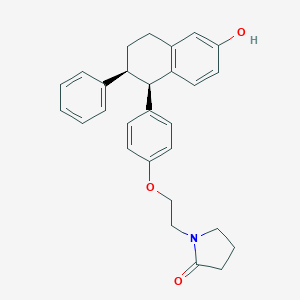

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ソルビタンは、ソルビトールの脱水によって得られる異性体有機化合物の混合物です。ソルビタンは、ソルビトールからイソソルビドへの変換の中間体です。 ソルビタンは主に、重要な乳化剤であるポリソルベートなどの界面活性剤の製造に使用されます .

2. 製法

合成経路と反応条件: ソルビタンは、ソルビトールの脱水によって製造されます。 脱水反応は通常、5員環および6員環の環状エーテル(1,4-アンヒドロソルビトール、1,5-アンヒドロソルビトール、および1,4,3,6-ジアンヒドロソルビトール)の混合物としてソルビタンを生成し、5員環の1,4-アンヒドロソルビトール形が主要な生成物になります . 反応条件は通常、触媒と制御された温度を伴い、ソルビタンを選択的に製造します .

工業的製法: 工業的な設定では、ソルビタンはエーテル化に続いてエステル化によって合成されます。 エーテル化反応は、特定の触媒、反応温度、および時間を使用して最適化され、不純物が最小限の、高品質のソルビタンが得られます . エステル化プロセスは、脱水されたソルビトールと脂肪酸を反応させて、乳化剤として使用されるソルビタンエステルを生成します .

準備方法

Synthetic Routes and Reaction Conditions: Sorbitan is produced by the dehydration of sorbitol. The dehydration reaction usually produces sorbitan as a mixture of five- and six-membered cyclic ethers (1,4-anhydrosorbitol, 1,5-anhydrosorbitol, and 1,4,3,6-dianhydrosorbitol), with the five-membered 1,4-anhydrosorbitol form being the dominant product . The reaction conditions typically involve a catalyst and controlled temperature to ensure selective production of sorbitan .

Industrial Production Methods: In industrial settings, sorbitan is synthesized by etherification followed by esterification. The etherification reaction is optimized with specific catalysts, reaction temperatures, and times to achieve high-quality sorbitan with minimal impurities . The esterification process involves reacting the dehydrated sorbitol with fatty acids to produce sorbitan esters, which are used as emulsifiers .

化学反応の分析

反応の種類: ソルビタンは、エステル化、酸化、および還元など、さまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

ソルビタンエステル: これらはエステル化によって形成され、乳化剤として広く使用されています.

酸化誘導体: これらは酸化反応によって形成され、さまざまな用途があります.

4. 科学研究への応用

ソルビタンとその誘導体は、科学研究において幅広い用途があります。

科学的研究の応用

Sorbitan and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of other compounds.

Biology: Employed in the preparation of emulsions and creams for biological studies.

Medicine: Used in pharmaceutical formulations as emulsifying agents.

Industry: Applied in the production of cosmetics, food products, and biopolymer materials.

作用機序

ソルビタンは、主にその界面活性剤の特性を通じて効果を発揮します。 ソルビタンは、異なる相間の表面張力を低下させ、安定な乳剤の形成を可能にします . 関与する分子標的と経路には、脂質膜とタンパク質との相互作用があり、さまざまな化合物の可溶化と安定化を促進します .

類似化合物:

ポリソルベート: これらはソルビタンのエトキシル化誘導体であり、乳化剤として広く使用されています.

ソルビトール: ソルビタンの前駆体であり、甘味料など、さまざまな用途で使用されています.

イソソルビド: ソルビタンの誘導体であり、医薬品およびポリマーに用途があります.

ソルビタンの独自性: ソルビタンは、安定な乳剤を形成する能力と、さまざまな産業用途における汎用性により、独特です。 ポリソルベートとは異なり、ソルビタンエステルはエトキシル化を受けないため、エトキシル化されていない界面活性剤が好ましい特定の用途に適しています .

類似化合物との比較

Polysorbates: These are ethoxylated derivatives of sorbitan and are widely used as emulsifiers.

Sorbitol: The precursor to sorbitan, used in various applications including as a sweetener.

Isosorbide: A derivative of sorbitan with applications in pharmaceuticals and polymers.

Uniqueness of Sorbitan: Sorbitan is unique due to its ability to form stable emulsions and its versatility in various industrial applications. Unlike polysorbates, sorbitan esters do not undergo ethoxylation, making them suitable for specific applications where non-ethoxylated surfactants are preferred .

特性

IUPAC Name |

N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-FUYVPVGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157698-32-3 |

Source

|

| Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]](/img/structure/B133220.png)